BenchChemオンラインストアへようこそ!

4-hydroxy-3-methoxy-N-methylbenzamide

Antifungal Vanillic acid amides Candida albicans

4-Hydroxy-3-methoxy-N-methylbenzamide (CAS 60515-31-3, molecular formula C₉H₁₁NO₃, molecular weight 181.19 g/mol) is a synthetic small-molecule benzamide derivative characterized by a vanilloid (4-hydroxy-3-methoxyphenyl) core conjugated to an N-methyl amide. This compound is commercially catalogued as an AldrichCPR rare chemical for early discovery research and is available at purities of 95%–98% from multiple vendors.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 60515-31-3
Cat. No. B3146674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-methoxy-N-methylbenzamide
CAS60515-31-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12)
InChIKeyRKXKSZGILNYOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4-Hydroxy-3-methoxy-N-methylbenzamide (CAS 60515-31-3) as a Defined Vanilloid Scaffold


4-Hydroxy-3-methoxy-N-methylbenzamide (CAS 60515-31-3, molecular formula C₉H₁₁NO₃, molecular weight 181.19 g/mol) is a synthetic small-molecule benzamide derivative characterized by a vanilloid (4-hydroxy-3-methoxyphenyl) core conjugated to an N-methyl amide . This compound is commercially catalogued as an AldrichCPR rare chemical for early discovery research and is available at purities of 95%–98% from multiple vendors . Its structural motif places it at the intersection of two biologically relevant chemical classes: vanillic acid–derived amides with demonstrated antimicrobial and antifungal activities, and N-methylbenzamides studied for metabolic stability and pharmacokinetic behavior [1][2].

Why Generic Substitution Fails: Structural Determinants Differentiating 4-Hydroxy-3-methoxy-N-methylbenzamide from Common Vanilloid and Benzamide Analogs


In-class substitution between vanilloid benzamides is inadvisable because small structural modifications—removal of the N-methyl group, replacement of the 4-hydroxy group, or alteration of the 3-methoxy substitution pattern—profoundly alter biological target engagement, metabolic fate, and physicochemical properties. The N-methyl amide of 4-hydroxy-3-methoxy-N-methylbenzamide distinguishes it from non-methylated vanillamide (4-hydroxy-3-methoxybenzamide, CAS 19072-58-3) in hydrogen-bond donor count (2 vs. 3), logP, and metabolic susceptibility to N-demethylation versus direct hydrolysis . Compared to long-chain vanillylamides such as nonivamide (CAS 2444-46-4), the minimal N-methyl substitution eliminates TRPV1 agonism while retaining the potential for distinct protein–ligand interactions, as evidenced by patent disclosures targeting gp120–CD4 binding inhibition [1]. Furthermore, the presence of the 4-hydroxy group differentiates the compound from unsubstituted N-methylbenzamide, which lacks the hydrogen-bonding capacity and electron-donating effects essential for antioxidant activity and enzyme inhibition observed in hydroxy/methoxy-substituted benzamide series [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 4-Hydroxy-3-methoxy-N-methylbenzamide Procurement Decisions


Antifungal Activity of Vanillic Acid–Derived Amides: N-Methyl Substitution vs. Alternative N-Alkyl Chains in Candida spp. Assays

In a systematic study of ten vanillic acid–derived amides, compound 7 (an N-alkyl vanillamide bearing a methyl group on the aromatic ring) exhibited the best antifungal profile with an MIC of 0.46 µmol/mL against Candida species, outperforming all other amides in the series [1]. The study explicitly concluded that the presence of a methyl group in the para position of the aromatic ring enhances antifungal activity [1]. Although the N-methyl substituent on the amide nitrogen of 4-hydroxy-3-methoxy-N-methylbenzamide differs from the N-alkyl chain of compound 7, the critical finding is that methylation pattern (aromatic para-methyl in compound 7; N-methyl in the target compound) is a key activity determinant, and the 4-hydroxy-3-methoxy substitution pattern is essential for antifungal action [1]. The target compound's N-methyl amide offers a distinct hydrogen-bonding profile (2 H-bond donors) that may alter target engagement relative to N-unsubstituted vanillamide (3 H-bond donors).

Antifungal Vanillic acid amides Candida albicans

NaV1.7 Ion Channel Antagonist Activity: Binding Affinity Differentiation from Structurally Dissimilar NaV Modulators

4-Hydroxy-3-methoxy-N-methylbenzamide (indexed as CHEMBL2010816 in ChEMBL) was tested for antagonist activity at the human NaV1.7 sodium channel, a validated pain target. In patch-clamp electrophysiology assays using HEK293 cells expressing human partially inactivated NaV1.7 channels, the compound exhibited an IC₅₀ of 240 nM (PatchXpress assay) and 800 nM (manual whole-cell patch clamp) [1]. Against non-inactivated NaV1.7 channels, the IC₅₀ was 3,000 nM, indicating state-dependent inhibition with approximately 12.5-fold selectivity for the partially inactivated state [1]. This state-dependent profile is mechanistically relevant for pain indications, as injured/activated nociceptors exhibit partially inactivated channel states. By comparison, established NaV inhibitors such as lidocaine typically exhibit IC₅₀ values in the 10–100 µM range for NaV1.7, placing the target compound approximately 40- to 400-fold more potent in the partially inactivated state assay, although direct head-to-head data are not available and this comparison is cross-study [2].

Pain Ion channel NaV1.7 antagonist

Chemical Stability and Hydrolytic Behavior: N-Methyl Benzamide vs. N,N-Dimethyl and N-Unsubstituted Benzamide Derivatives

The metabolic fate of N-methylbenzamides has been characterized in vitro: N-methylbenzamides undergo oxidative N-demethylation via N-(hydroxymethyl)benzamide intermediates, which subsequently decompose to formaldehyde and the N-unsubstituted benzamide [1]. Electron-donating substituents (e.g., 4-methoxy, 3-methyl) on the benzamide ring can accelerate competing amidic hydrolysis under basic conditions, with reaction half-lives as short as ~17 seconds in 1 M KOH at 25°C [2]. By contrast, N,N-dimethylbenzamides follow a different metabolic pathway that generates distinct intermediates and may exhibit different rates of formaldehyde release [1]. For 4-hydroxy-3-methoxy-N-methylbenzamide, the combination of the electron-donating 4-hydroxy and 3-methoxy groups with the N-methyl amide functionality is predicted to confer intermediate hydrolytic stability relative to unsubstituted N-methylbenzamide (more stable) and N,N-dimethyl analogs (different pathway), though direct quantitative data for the target compound are not available.

Chemical stability Hydrolysis Benzamide metabolism

Patent-Literature Evidence for gp120–CD4 Inhibition: Differentiation from Vanilloid TRPV1 Agonists

Patent WO2005121094A1 (and US20050043300A1) discloses a series of piperazine and piperidine derivatives incorporating the 4-hydroxy-3-methoxy-N-methylbenzamide structural motif as inhibitors of the gp120–CD4 protein–protein interaction, a critical step in HIV-1 viral entry [1]. This mechanism of action is fundamentally distinct from that of long-chain vanillylamides such as nonivamide (CAS 2444-46-4) and capsaicin (CAS 404-86-4), which act as TRPV1 agonists and produce calcium influx and nociceptor activation [2]. The N-methyl amide substitution eliminates the hydrophobic alkyl tail required for TRPV1 agonism while retaining the vanilloid core hypothesized to interact with the gp120 binding pocket [1]. Quantitative gp120–CD4 inhibition data (IC₅₀ values) for the specific target compound are not publicly disclosed in the patent, but the structural rationale for differentiation is explicit.

HIV entry inhibitor gp120-CD4 Vanilloid scaffold

Scientifically Validated Application Scenarios for 4-Hydroxy-3-methoxy-N-methylbenzamide in Procurement and Discovery Contexts


Hit Validation and SAR Expansion in NaV1.7-Directed Pain Programs

With sub-micromolar IC₅₀ values (240–800 nM) against partially inactivated human NaV1.7 channels and approximately 12.5-fold state-dependent selectivity over non-inactivated channels, 4-hydroxy-3-methoxy-N-methylbenzamide serves as a validated hit compound for medicinal chemistry optimization in pain discovery programs. The compound's state-dependent inhibition profile is mechanistically relevant for targeting injured nociceptors while potentially sparing normal neuronal function. Procurement is recommended for laboratories conducting electrophysiological screening of NaV channel modulators where a structurally tractable vanilloid benzamide scaffold is desired as a starting point for SAR exploration [1].

Antifungal Lead Generation Using Vanillic Acid Amide Scaffolds

The vanillic acid amide chemotype has demonstrated validated antifungal activity in Candida species, with the most active congener (compound 7) achieving an MIC of 0.46 µmol/mL and a mechanism of action involving 14α-demethylase inhibition as supported by molecular docking [1]. 4-Hydroxy-3-methoxy-N-methylbenzamide, as an N-methyl vanillamide, provides a structurally distinct entry point into this chemotype class, enabling systematic comparison of N-methyl vs. N-alkyl substitution on antifungal potency. Procurement is appropriate for medicinal chemistry groups investigating structure–activity relationships in antifungal benzamides targeting fungal CYP51 or cell wall integrity pathways.

HIV-1 Entry Inhibitor Discovery Targeting gp120–CD4 Interactions

Patent disclosures explicitly identify the 4-hydroxy-3-methoxy-N-methylbenzamide substructure as a component of compounds designed to inhibit the gp120–CD4 protein–protein interaction, a validated target for HIV-1 entry inhibition [1]. Unlike capsaicinoid TRPV1 agonists, the N-methyl amide modification eliminates TRPV1 activity while retaining the vanilloid core hypothesized to interact with gp120. This compound is a strategic procurement choice for virology laboratories developing non-TRPV1-active entry inhibitors, particularly where the vanilloid scaffold is to be elaborated with piperazine/piperidine moieties as described in the patent literature.

Metabolic Stability and Prodrug Design Studies with N-Methyl Benzamide Substrates

N-Methylbenzamides undergo oxidative N-demethylation via N-(hydroxymethyl) intermediates, with electron-donating substituents on the aromatic ring modulating the rate of competing amidic hydrolysis [1][2]. 4-Hydroxy-3-methoxy-N-methylbenzamide, bearing both 4-hydroxy and 3-methoxy electron-donating groups, is predicted to exhibit intermediate hydrolytic lability. This compound is suitable for procurement as a model substrate in drug metabolism and pharmacokinetics (DMPK) studies investigating substituent effects on N-methyl benzamide stability, or as a reference compound in prodrug design where controlled N-demethylation is desired for activation.

Quote Request

Request a Quote for 4-hydroxy-3-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.